[2-[(1-Benzamido-2,2,2-trichloroethyl)amino]-1,3-benzothiazol-6-yl] thiocyanate
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Overview
Description
2-((1-(BENZOYLAMINO)-2,2,2-TRICHLORO-ET)AMINO)-1,3-BENZOTHIAZOL-6-YL THIOCYANATE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(BENZOYLAMINO)-2,2,2-TRICHLORO-ET)AMINO)-1,3-BENZOTHIAZOL-6-YL THIOCYANATE typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Benzoylamino Group: The benzoylamino group can be introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Addition of Trichloroethyl Group: The trichloroethyl group can be added via a nucleophilic substitution reaction using trichloroethylamine.
Formation of Thiocyanate Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-((1-(BENZOYLAMINO)-2,2,2-TRICHLORO-ET)AMINO)-1,3-BENZOTHIAZOL-6-YL THIOCYANATE undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonium thiocyanate, thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
2-((1-(BENZOYLAMINO)-2,2,2-TRICHLORO-ET)AMINO)-1,3-BENZOTHIAZOL-6-YL THIOCYANATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(BENZOYLAMINO)-2,2,2-TRICHLORO-ET)AMINO)-1,3-BENZOTHIAZOL-6-YL THIOCYANATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.
Benzothiazole: The parent compound with a wide range of applications in various fields.
Uniqueness
2-((1-(BENZOYLAMINO)-2,2,2-TRICHLORO-ET)AMINO)-1,3-BENZOTHIAZOL-6-YL THIOCYANATE is unique due to its complex structure, which allows for multiple functionalizations and diverse applications. Its combination of benzoylamino, trichloroethyl, and thiocyanate groups provides distinct chemical and biological properties .
Properties
CAS No. |
70015-61-1 |
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Molecular Formula |
C17H11Cl3N4OS2 |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
[2-[(1-benzamido-2,2,2-trichloroethyl)amino]-1,3-benzothiazol-6-yl] thiocyanate |
InChI |
InChI=1S/C17H11Cl3N4OS2/c18-17(19,20)15(23-14(25)10-4-2-1-3-5-10)24-16-22-12-7-6-11(26-9-21)8-13(12)27-16/h1-8,15H,(H,22,24)(H,23,25) |
InChI Key |
PYHXOOBFHHBWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=NC3=C(S2)C=C(C=C3)SC#N |
Origin of Product |
United States |
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